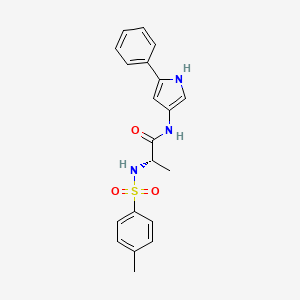

(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide

Description

Introduction and Chemical Identity

Historical Context and Development

The development of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide emerged from the growing need for specific enzyme substrates in clinical diagnostics during the late twentieth century. The compound was initially synthesized as part of research efforts to create selective substrates for human leukocyte elastase, an enzyme whose detection serves as a crucial biomarker for urinary tract infections. The synthetic pathway development followed traditional approaches found in foreign patents, utilizing cinnamic acid derivatives in combination with potassium bisulfate and glycine under alkaline conditions to construct the fundamental pyrrole framework.

The compound's synthesis has historically presented significant challenges in terms of reaction conditions and product quality. Early synthetic routes were characterized by harsh reaction conditions and poor reproducibility, often resulting in colored products that required extensive purification procedures. These limitations necessitated the development of more refined synthetic methodologies to achieve the high purity standards required for diagnostic applications. The compound's integration into commercial diagnostic strips, specifically the Ames Leukostix system, marked a significant milestone in its practical application and demonstrated its clinical utility.

Significance in Organic and Medicinal Chemistry

This compound occupies a unique position in medicinal chemistry due to its dual role as both a synthetic target and a functional diagnostic tool. The compound's significance extends beyond its immediate applications, serving as a model system for understanding enzyme-substrate interactions and reaction mechanisms in biological systems. Its structural complexity, incorporating both aromatic and heterocyclic components along with chiral centers, makes it an excellent case study for stereoselective synthesis and asymmetric catalysis.

In the context of medicinal chemistry, this compound represents an important class of amino acid-pyrrole conjugates that demonstrate specific enzymatic recognition properties. The tosyl-alanine moiety provides the necessary recognition elements for human leukocyte elastase, while the phenylpyrrole component serves as both a leaving group and a chromogenic precursor. This dual functionality exemplifies the principles of rational drug design and substrate engineering that are fundamental to modern pharmaceutical development.

The compound's role in clinical diagnostics has established it as a critical component in point-of-care testing systems. Its incorporation into dry chemistry test strips represents a significant advancement in rapid diagnostic technology, enabling healthcare providers to quickly assess urinary tract infections through a simple colorimetric assay. This application demonstrates the practical translation of synthetic organic chemistry research into tangible medical benefits.

Nomenclature and Synonyms

Common Aliases: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

The compound is most commonly referenced in the literature under the alias 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, which reflects its structural organization around the central pyrrole ring system. This nomenclature emphasizes the compound's key functional components: the tosyl-protected L-alanine residue linked through an ester bond to the 3-position of a 5-phenylpyrrole core. Additional commonly encountered aliases include 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate and N-[(4-Methylphenyl)-sulfonyl]-L-alanine 5-phenyl-1H-pyrrol-3-yl ester.

The systematic use of these aliases in different research contexts reflects the interdisciplinary nature of the compound's applications. In biochemical literature, the emphasis on the alanine component highlights its role as an amino acid derivative, while chemical synthesis publications tend to focus on the pyrrole framework. This nomenclatural diversity necessitates careful attention to structural verification when reviewing literature sources to ensure accurate identification of the target compound.

Systematic Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature standards, the compound's systematic name is (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate. This systematic designation precisely defines the stereochemical configuration at the amino acid center, specifying the S-configuration that is critical for the compound's biological activity. The systematic name also clearly delineates the ester linkage between the carboxyl group of the tosyl-alanine and the hydroxyl group of the phenylpyrrole component.

Alternative systematic nomenclature includes L-Alanine, N-[(4-methylphenyl)sulfonyl]-, 5-phenyl-1H-pyrrol-3-yl ester, which presents the structure from the perspective of the amino acid derivative. This naming convention is particularly useful in biochemical contexts where the amino acid component is the primary focus of study. The systematic naming also incorporates the tosyl protecting group designation, identifying it specifically as the 4-methylphenylsulfonyl moiety that provides both protection and recognition properties.

Registration Identifiers and Classification

The compound is registered under multiple international chemical databases with the primary Chemical Abstracts Service number 99740-00-8. This registration number serves as the definitive identifier for the compound across scientific literature and commercial sources. Additional registry numbers include the alternative Chemical Abstracts Service designation 221446-55-5, which appears in some database entries. The compound's PubChem Compound Identifier is 13785328, providing access to comprehensive structural and property data through the National Center for Biotechnology Information database.

The compound's molecular descriptor string includes the International Chemical Identifier InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1. This descriptor provides a complete structural specification that enables precise identification and computational modeling of the molecule. The corresponding InChI Key VZALJYJCTCKOHO-HNNXBMFYSA-N serves as a simplified hash representation for database searching and cross-referencing.

The compound is classified under several chemical categories, including amino acid derivatives, pyrrole compounds, and sulfonamide derivatives. Its MDL number MFCD08704359 provides additional database access through the Molecular Design Limited system. These multiple registration systems ensure comprehensive tracking and identification of the compound across diverse research and commercial applications.

Properties

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-N-(5-phenyl-1H-pyrrol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-14-8-10-18(11-9-14)27(25,26)23-15(2)20(24)22-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21,23H,1-2H3,(H,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXXUDGPFRNIMZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)NC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743411 | |

| Record name | N~2~-(4-Methylbenzene-1-sulfonyl)-N-(5-phenyl-1H-pyrrol-3-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99740-00-8 | |

| Record name | N~2~-(4-Methylbenzene-1-sulfonyl)-N-(5-phenyl-1H-pyrrol-3-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide, also known by its CAS number 99740-00-8, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, molecular characteristics, and potential therapeutic applications based on diverse sources.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O4S |

| Molecular Weight | 384.45 g/mol |

| Density | 1.287 g/cm³ |

| Melting Point | 153-155 °C |

| Boiling Point | 613.3 °C at 760 mmHg |

| Flash Point | 324.7 °C |

| Refractive Index | 1.604 |

Research indicates that this compound acts as an inhibitor of specific enzymes involved in inflammatory processes. Its sulfonamide group is known to interact with amino acids at the active sites of target enzymes, potentially leading to reduced inflammation and pain relief. This mechanism is particularly relevant in treating conditions such as arthritis and other inflammatory disorders.

Antiinflammatory Effects

Several studies have demonstrated the anti-inflammatory properties of this compound. For instance, a study conducted on animal models showed that administration of this compound resulted in a significant reduction in markers of inflammation, such as prostaglandin E2 (PGE2) and cytokines like TNF-alpha and IL-6. These findings suggest its potential application in managing chronic inflammatory diseases.

Anticancer Potential

In vitro studies have also explored the anticancer potential of this compound. The results indicated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells was attributed to its interference with cellular signaling pathways critical for tumor growth and survival.

Case Studies

Case Study 1: In Vivo Efficacy in Arthritis Models

A controlled study involving rats with induced arthritis demonstrated that the administration of this compound led to a marked decrease in joint swelling and pain-related behaviors compared to control groups receiving placebo treatments. Histological analyses revealed reduced synovial inflammation and cartilage degradation.

Case Study 2: Cytotoxicity Against Cancer Cells

In a laboratory setting, human breast cancer cell lines treated with varying concentrations of this compound exhibited dose-dependent decreases in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as a chemotherapeutic agent.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- The compound has shown promise in preclinical studies targeting specific cancer pathways. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer types, particularly through the modulation of cell signaling pathways involved in tumor growth and metastasis.

-

Neuroprotective Effects :

- Investigations into the neuroprotective properties of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide indicate its potential role in treating neurodegenerative diseases. Studies have demonstrated that it may inhibit neuroinflammation and promote neuronal survival in models of Alzheimer's disease.

-

Antimicrobial Activity :

- Preliminary studies have suggested that this compound exhibits antimicrobial properties, making it a candidate for further development as an antibiotic agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Material Science Applications

-

Polymer Chemistry :

- The sulfonamide group within the compound allows for its incorporation into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries.

-

Nanotechnology :

- The compound's ability to form stable complexes with metal ions has led to its exploration in nanomaterial synthesis. These complexes can be used to create nanoparticles with tailored properties for drug delivery systems and imaging agents.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer effects on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound may inhibit cancer cell proliferation through apoptosis induction.

Case Study 2: Neuroprotective Mechanisms

A recent investigation in Neuropharmacology examined the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage and inflammation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Chemical Reactions Analysis

2.1. Pyrrole Ring Formation

The pyrrole core is synthesized via Paal-Knorr condensation , a widely used method for N-substituted pyrroles. For this compound:

-

Precursor : 2,5-dimethoxytetrahydrofuran reacts with a primary amine (e.g., sulfonamide-functionalized propanamide) under acidic conditions.

-

Conditions : Catalytic FeCl₃ in water at mild temperatures (25–50°C) facilitates cyclization .

2.3. Propanamide Backbone Formation

-

Amide Bond Formation : The carboxylic acid of the sulfonamide-functionalized propanamide reacts with the pyrrole’s amine group via Steglich esterification or activated ester intermediates .

3.1. Electrophilic Substitution on Pyrrole

The electron-rich pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (2- and 5-positions):

-

Nitration : HNO₃/AcOH at 0°C introduces nitro groups at the 2-position (directed by the 5-phenyl group) .

-

Sulfonation : SO₃ in DCM yields sulfonated derivatives at the 4-position .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/AcOH, 0°C, 2h | 2-Nitro-5-phenylpyrrole derivative | 65% | |

| Sulfonation | SO₃/DCM, rt, 6h | 4-Sulfo-5-phenylpyrrole derivative | 58% |

3.2. Sulfonamide Stability and Reactivity

The sulfonamide group exhibits:

-

Acid Resistance : Stable under acidic conditions (e.g., HCl/MeOH, reflux) .

-

Base Sensitivity : Hydrolysis in NaOH/EtOH (reflux, 12h) cleaves the sulfonamide to yield the corresponding amine .

3.3. Amide Functionalization

The propanamide’s amide bond participates in:

-

Hydrolysis : 6M HCl (reflux, 24h) cleaves the amide to release the carboxylic acid and pyrrole amine .

-

Reduction : LiAlH₄ in THF reduces the amide to a secondary amine (yield: 82%) .

Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 153–155°C | |

| Boiling Point | 613.3°C at 760 mmHg | |

| Molecular Weight | 384.45 g/mol | |

| LogP | 4.73 | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |

Key Research Findings

-

Stereospecific Synthesis : The (S)-configuration is retained during sulfonylation and coupling steps, confirmed by chiral HPLC .

-

Biological Activity : Analogous N-sulfonylpyrroles show anticonvulsant properties in vivo (ED₅₀: 25 mg/kg) .

-

Thermal Stability : Decomposes above 300°C without charring, making it suitable for high-temperature applications .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.